Cas no 80768-55-4 (1-(trifluoromethyl)cyclohexan-1-ol)

1-(trifluoromethyl)cyclohexan-1-ol structure
80768-55-4 structure
Productnaam:1-(trifluoromethyl)cyclohexan-1-ol
CAS-nummer:80768-55-4
MF:C7H11F3O
MW:168.156852960587
MDL:MFCD13659426
CID:707816
PubChem ID:11275228

1-(trifluoromethyl)cyclohexan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclohexanol,1-(trifluoromethyl)-
    • 1-(trifluoromethyl)cyclohexan-1-ol
    • 1-Trifluoromethyl-1-cyclohexanol
    • 1-(Trifluoromethyl)cyclohexanol (ACI)
    • 1-(Trifluoromethyl)-1-cyclohexanol
    • SCHEMBL91318
    • 1-(trifluoromethyl)cyclohexanol
    • SB85228
    • EN300-124047
    • AC6857
    • 1-trifluoromethylcyclohexanol
    • 1-(trifluoromethyl)-cyclohexan-1-ol
    • DTXSID80460805
    • MFCD13659426
    • 80768-55-4
    • CS-0225490
    • DB-132191
    • AKOS010909446
    • AS-61310
    • SY151026
    • MDL: MFCD13659426
    • Inchi: 1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2
    • InChI-sleutel: WUVULQQNELULBI-UHFFFAOYSA-N
    • LACHT: FC(C1(CCCCC1)O)(F)F

Berekende eigenschappen

  • Exacte massa: 168.07619946g/mol
  • Monoisotopische massa: 168.07619946g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 135
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 20.2Ų
  • Oppervlakte lading: 0
  • XLogP3: 2.3

1-(trifluoromethyl)cyclohexan-1-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB533351-250 mg
1-(Trifluoromethyl)cyclohexanol; .
80768-55-4
250MG
€326.70 2023-03-07
TRC
T898968-50mg
1-(Trifluoromethyl)cyclohexanol
80768-55-4
50mg
$ 160.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y12895-5g
1-(Trifluoromethyl)cyclohexanol
80768-55-4 95%
5g
¥11779.0 2024-07-18
eNovation Chemicals LLC
D696797-0.25g
1-(Trifluoromethyl)cyclohexanol
80768-55-4 95%
0.25g
$185 2024-07-20
eNovation Chemicals LLC
D696797-1g
1-(Trifluoromethyl)cyclohexanol
80768-55-4 95%
1g
$385 2024-07-20
Enamine
EN300-124047-5.0g
1-(trifluoromethyl)cyclohexan-1-ol
80768-55-4 95%
5g
$1406.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7789-1G
1-(trifluoromethyl)cyclohexan-1-ol
80768-55-4 95%
1g
¥ 2,547.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7789-10G
1-(trifluoromethyl)cyclohexan-1-ol
80768-55-4 95%
10g
¥ 11,299.00 2023-04-13
Chemenu
CM387206-250mg
1-(Trifluoromethyl)cyclohexanol
80768-55-4 95%+
250mg
$216 2023-02-01
Enamine
EN300-124047-500mg
1-(trifluoromethyl)cyclohexan-1-ol
80768-55-4 95.0%
500mg
$273.0 2023-10-02

1-(trifluoromethyl)cyclohexan-1-ol Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Trifluoromethylation of carbonyl compounds with trifluoromethylzinc iodide under ultrasonic irradiation
Kitazume, Tomoya; Ishikawa, Nobuo, Chemistry Letters, 1981, (12), 1679-80

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
One-Electron Injection-triggered Radical Reaction of Alkyl Benzoates Promoted by 1,4-Bis(diphenylamino)benzene Photocatalysis
Koike, Takashi ; Okumura, Ryo; Kato, Tomoki; Abe, Manabu; Akita, Munetaka, ChemCatChem, 2023, 15(3),

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  10 min, -40 °C
1.2 Reagents: Tetrabutylammonium fluoride ;  45 min, -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Referentie
Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist
Mesch, Stefanie; Walter, Daryl; Laux-Biehlmann, Alexis; Basting, Daniel; Flanagan, Stuart; et al, Journal of Medicinal Chemistry, 2023, 66(2), 1583-1600

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  -20 °C
1.2 Reagents: Hydrochloric acid
Referentie
Tetrabutylammonium fluoride
Li, Hui-Yin; Sun, Haoran; DiMagno, Stephen G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-9

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Convenient synthesis of fluorinated alkanes and cycloalkanes by hydrogenation of perfluoroalkylalkenes under ultrasound irradiation
Carcenac, Y.; Tordeux, M.; Wakselman, C.; Diter, P., Journal of Fluorine Chemistry, 2005, 126(9-10), 1347-1355

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Tetrahydrofuran ;  15 min, rt; 6 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
Referentie
Trifluoroacetamides from amino alcohols as nucleophilic trifluoromethylating reagents
Joubert, Jerome; Roussel, Solveig; Christophe, Carole; Billard, Thierry; Langlois, Bernard R.; et al, Angewandte Chemie, 2003, 42(27), 3133-3136

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Zinc Solvents: Pyridine
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Synthesis of (trifluoromethyl)-substituted methanols. A Barbier procedure under pressure
Francese, Catherine; Tordeux, Marc; Wakselman, Claude, Journal of the Chemical Society, 1987, (9), 642-3

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt
Referentie
Microreactors for the synthesis of fluorinated materials
Miyake, Noriaki; Kitazume, Tomoya, Journal of Fluorine Chemistry, 2003, 122(2), 243-246

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Referentie
1-Trifluoromethyl-1-cyclohexanol (cyclohexanol, 1-(trifluoromethyl)-)
Ramaiah, Pichika; Krishnamurti, Ramesh; Prakash, G. K. Surya, Organic Syntheses, 1995, 72, 232-40

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent
Prakash, G. K. Surya; Krishnamurti, Ramesh; Olah, George A., Journal of the American Chemical Society, 1989, 111(1), 393-5

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- Solvents: Dimethylformamide
Referentie
Nucleophilic trifluoromethylation using trifluoromethyl iodide. A new and simple alternative for the trifluoromethylation of aldehydes and ketones
Aiet-Mohand, Samia; Takechi, Naoto; Medebielle, Maurice; Dolbier, William R. Jr., Organic Letters, 2001, 3(26), 4271-4273

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  2 h, 170 °C; 170 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 17 °C
Referentie
Sodium trifluoroacetate: an efficient precursor for the trifluoromethylation of aldehydes
Chang, Ying; Cai, Chun, Tetrahedron Letters, 2005, 46(18), 3161-3164

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- Solvents: Dimethylformamide ;  -15 °C; 30 min, -15 °C; 30 min, -15 °C → rt; 12 h, rt
1.2 Reagents: Water ;  rt
Referentie
Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides
Pooput, Chaya; Dolbier, William R. Jr.; Medebielle, Maurice, Journal of Organic Chemistry, 2006, 71(9), 3564-3568

Synthetic Routes 14

Reactievoorwaarden
Referentie
Electrochemical trifluoromethylation of carbonyl compounds
Sibille, S.; Mcharek, S.; Perichon, J., Tetrahedron, 1989, 45(5), 1423-8

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  -20 °C
1.2 Catalysts: Hydrochloric acid
Referentie
Tetra-n-butylammonium Fluoride
Li, Hui-Yin; Sun, Haoran; DiMagno, Stephen G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 16

Reactievoorwaarden
Referentie
Ortho acid derivatives. Trihalomethyl compounds
Prakash, G. K. S.; Hu, J., Science of Synthesis, 2005, 22, 617-668

1-(trifluoromethyl)cyclohexan-1-ol Raw materials

1-(trifluoromethyl)cyclohexan-1-ol Preparation Products

1-(trifluoromethyl)cyclohexan-1-ol Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80768-55-4)1-(trifluoromethyl)cyclohexan-1-ol
A923038
Zuiverheid:99%
Hoeveelheid:10g
Prijs ($):1367.0